molecular formula C33H56ClN3O4 B12755904 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol CAS No. 164120-27-8

7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol

Cat. No.: B12755904
CAS No.: 164120-27-8
M. Wt: 594.3 g/mol
InChI Key: ZEJUTJNGMIKUTK-BPXUUHLCSA-N
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Description

7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol is a complex organic compound with the molecular formula C32H54ClN3O3. It is characterized by the presence of a cholesterol backbone modified with a nitrosourea moiety, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol typically involves multiple steps:

    Starting Material: Cholesterol is used as the starting material.

    Functionalization: The hydroxyl group at the 7-beta position of cholesterol is functionalized to introduce the desired substituents.

    Nitrosourea Formation: The nitrosourea moiety is introduced through a series of reactions involving chlorination, nitrosation, and carbonylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cholesterol backbone.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying cholesterol metabolism.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to the presence of the nitrosourea moiety.

    Industry: Utilized in the development of specialized materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol involves:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, particularly those involved in cholesterol metabolism and DNA repair.

    Pathways Involved: It may induce DNA damage through the formation of reactive intermediates, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)aminoethyl)cholesterol
  • 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholestanol

Uniqueness

7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol is unique due to the presence of both the hydroxymethyl and nitrosourea groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

164120-27-8

Molecular Formula

C33H56ClN3O4

Molecular Weight

594.3 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-hydroxy-2-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]propyl]-1-nitrosourea

InChI

InChI=1S/C33H56ClN3O4/c1-21(2)7-6-8-22(3)27-9-10-28-30-26(23(20-38)19-35-31(40)37(36-41)16-15-34)18-24-17-25(39)11-13-32(24,4)29(30)12-14-33(27,28)5/h18,21-23,25-30,38-39H,6-17,19-20H2,1-5H3,(H,35,40)/t22-,23?,25+,26-,27-,28?,29?,30?,32+,33-/m1/s1

InChI Key

ZEJUTJNGMIKUTK-BPXUUHLCSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)C(CNC(=O)N(CCCl)N=O)CO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)C(CNC(=O)N(CCCl)N=O)CO)C

Origin of Product

United States

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